2-[(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]hydrazinecarbothioamide
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Overview
Description
2-[(3,6-Dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N~1~-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-hydrazinecarbothioamide is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring multiple heterocyclic rings and functional groups, makes it a subject of interest in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N~1~-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-hydrazinecarbothioamide typically involves multiple steps, starting from readily available precursors
Formation of Pyrazolo[3,4-b]pyridine Core: This step often involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents.
Introduction of Dicyclopropyl and Phenyl Groups: These groups can be introduced through various substitution reactions, often using organometallic reagents and catalysts.
Attachment of Hydrazinecarbothioamide Moiety: This final step involves the reaction of the intermediate compound with hydrazinecarbothioamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Mechanism of Action
The compound exerts its effects primarily through the inhibition of tropomyosin receptor kinases (TRKs). TRKs are transmembrane proteins that play a crucial role in cell signaling pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . By binding to the kinase domain of TRKs, the compound prevents their activation and subsequent phosphorylation, thereby inhibiting downstream signaling and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine Derivatives: These compounds share the same core structure but differ in the substituents attached to the pyrazole and pyridine rings.
Imidazole Containing Compounds: These compounds have a similar heterocyclic structure and exhibit comparable biological activities.
3(5)-Substituted Pyrazoles: These compounds also contain a pyrazole ring and show similar reactivity and biological properties.
Uniqueness
The uniqueness of 2-[(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N~1~-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-hydrazinecarbothioamide lies in its specific combination of functional groups and its potent inhibitory activity against TRKs. This makes it a promising candidate for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C28H32N8OS |
---|---|
Molecular Weight |
528.7 g/mol |
IUPAC Name |
1-[(3,6-dicyclopropyl-1-phenylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]-3-[3-(3,5-dimethylpyrazol-1-yl)propyl]thiourea |
InChI |
InChI=1S/C28H32N8OS/c1-17-15-18(2)35(33-17)14-6-13-29-28(38)32-31-27(37)22-16-23(19-9-10-19)30-26-24(22)25(20-11-12-20)34-36(26)21-7-4-3-5-8-21/h3-5,7-8,15-16,19-20H,6,9-14H2,1-2H3,(H,31,37)(H2,29,32,38) |
InChI Key |
YKCBWSISYQZXDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCCNC(=S)NNC(=O)C2=CC(=NC3=C2C(=NN3C4=CC=CC=C4)C5CC5)C6CC6)C |
Origin of Product |
United States |
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